8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

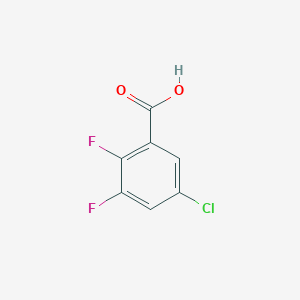

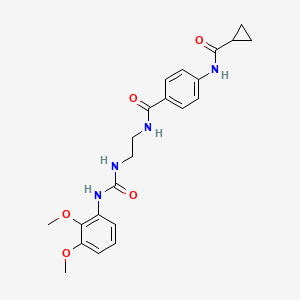

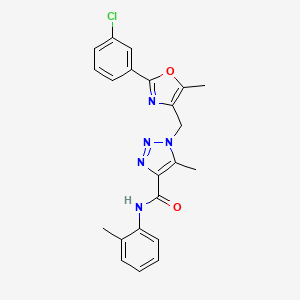

“8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid” is a chemical compound used for proteomics research . It has a molecular formula of C16H8Cl3NO2 and a molecular weight of 352.61 .

Synthesis Analysis

Quinoline, the core structure of the compound, has been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with chlorine atoms at the 2nd and 8th positions and a carboxylic acid group at the 4th position . The 2nd position of the quinoline core is also substituted with a 2,4-dichlorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C16H8Cl3NO2 and a molecular weight of 352.61 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibiotic Applications

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid, as part of the quinoxaline derivatives, shows promise in antimicrobial and antibiotic applications. Quinoxalines and their analogs, including this compound, have been investigated for their antitumoral properties and are used in pharmaceuticals such as echinomycin, levomycin, and actinoleutin. Their potential in treating bacterial infections and acting as catalyst ligands highlights their significance in medicinal chemistry and drug development (Aastha Pareek and Dharma Kishor, 2015).

Corrosion Inhibition

The derivatives of quinoline, including this compound, have been explored for their applications as anticorrosive materials. These compounds demonstrate significant effectiveness against metallic corrosion. Their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting metals from corrosion, offering potential industrial applications in materials science and engineering (C. Verma, M. Quraishi, E. Ebenso, 2020).

Agricultural Herbicides and Environmental Impact

In agriculture, derivatives of 2,4-dichlorophenyl, which is structurally similar to this compound, are used as herbicides, notably 2,4-D. These compounds control broadleaf weeds in various crops. However, the environmental impact, including potential toxicity to non-target organisms and contamination of water sources, necessitates careful management and study of these chemicals. The research underscores the importance of understanding the ecological consequences of herbicide use and developing strategies to mitigate negative impacts (Karen Magnoli et al., 2020).

Biocatalyst Inhibition and Industrial Applications

Quinoline carboxylic acids, through their structural diversity, play a role in the inhibition of biocatalysts. This inhibition has implications for the production of biofuels and other biorenewable chemicals. Understanding the mechanisms through which these compounds inhibit microbial growth and metabolism can aid in the development of more robust microbial strains for industrial biotechnology applications (L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013).

Optoelectronic Materials

The rigid, planar structure of quinoxalines, including this compound derivatives, makes them ideal candidates for optoelectronic materials. Their excellent π–π stacking ability is leveraged in the design of n-type semiconductors, sensors, and other electronic devices. This highlights the compound's relevance not only in pharmaceuticals but also in the field of materials science, particularly in the development of advanced electronic and optoelectronic devices (J. Segura et al., 2015).

Eigenschaften

IUPAC Name |

8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO2/c17-8-4-5-10(13(19)6-8)14-7-11(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKWXYYUEZWSOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2536116.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2536122.png)

![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2536127.png)

![N-{3'-acetyl-5-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2536129.png)